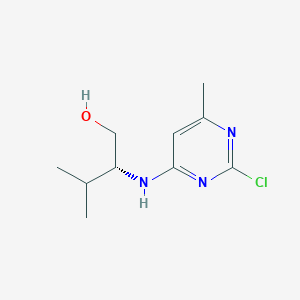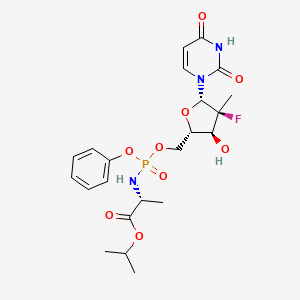
4-(4-n-Butylphenoxymethyl)phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-n-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Time: Several hours to ensure complete reaction.
Catalysts: Sometimes iodine is used to activate the magnesium.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems.
Continuous monitoring: To ensure the reaction proceeds efficiently.
Purification: The product is often purified by distillation or crystallization to remove any unreacted starting materials or by-products.
化学反応の分析
Types of Reactions
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds to form alcohols.
Substitution reactions: Can replace halides in organic compounds.
Coupling reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes and ketones.
Halides: Alkyl and aryl halides.
Electrophiles: Such as carbon dioxide, epoxides, and nitriles.
Conditions: Typically carried out in anhydrous conditions to prevent hydrolysis of the Grignard reagent.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Hydrocarbons: From coupling reactions.
Carboxylic acids: From reactions with carbon dioxide.
科学的研究の応用
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic synthesis: As a key reagent in the formation of complex organic molecules.
Pharmaceuticals: In the synthesis of drug intermediates.
Material science: For the preparation of polymers and other advanced materials.
Biological studies: As a tool to modify biomolecules for research purposes.
作用機序
The mechanism of action of 4-(4-n-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. The molecular targets include carbonyl groups, halides, and other electrophilic species.
類似化合物との比較
Similar Compounds
4-(4-fluorobutoxy)phenylmagnesium bromide: Similar structure but with a fluorine atom.
3-(4-morpholinylmethyl)phenylmagnesium bromide: Contains a morpholine group instead of a butyl group.
Uniqueness
4-(4-n-butylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. Its butyl group offers different steric and electronic properties compared to other similar compounds, making it suitable for specific synthetic applications.
This detailed article provides a comprehensive overview of this compound, 025 M in THF, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
特性
分子式 |
C17H19BrMgO |
|---|---|
分子量 |
343.5 g/mol |
IUPAC名 |
magnesium;1-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16;;/h5-6,8-13H,2-3,7,14H2,1H3;1H;/q-1;;+2/p-1 |
InChIキー |
VPUWAEFNQGBBOM-UHFFFAOYSA-M |
正規SMILES |
CCCCC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4H-Benzo[b][1,4]thiazin-3-ol](/img/structure/B14887233.png)

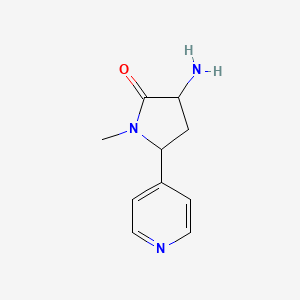
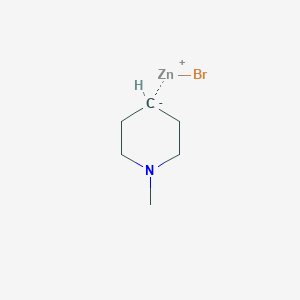
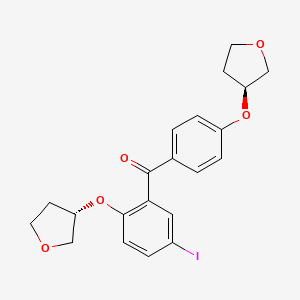

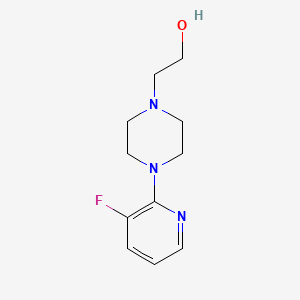

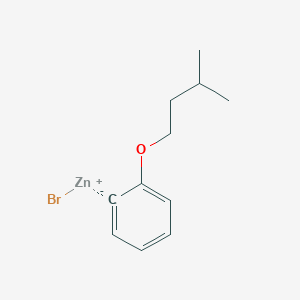
![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
